molecular formula C22H25N3O2 B2559885 (E)-1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1212784-05-8

(E)-1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2559885
CAS No.: 1212784-05-8
M. Wt: 363.461
InChI Key: ZFDRQLADTJSSKF-AATRIKPKSA-N
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Description

(E)-1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a potent and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is frequently overexpressed in a variety of solid tumors. FAK plays a critical role in transducing survival and proliferation signals from integrins and growth factor receptors , and its activity is central to cancer cell migration, invasion, and metastasis. This compound exerts its effects by competitively binding to the ATP-binding pocket of FAK, thereby inhibiting its kinase activity and subsequent autophosphorylation at Tyr397. This inhibition leads to the disruption of downstream signaling pathways, including PI3K/AKT and RAS-MAPK, ultimately inducing apoptosis and reducing tumor cell viability. The primary research value of this FAK inhibitor lies in its application for investigating tumor biology, particularly the mechanisms of cancer cell adhesion, migration, and resistance to therapy. It is a valuable tool for in vitro and in vivo studies aimed at validating FAK as a therapeutic target and for exploring combination treatment strategies with chemotherapeutic agents or other targeted therapies to overcome drug resistance in aggressive cancers.

Properties

IUPAC Name

(E)-1-[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-16-12-20-21(13-17(16)2)25(15-23-20)14-18-7-9-24(10-8-18)22(26)6-5-19-4-3-11-27-19/h3-6,11-13,15,18H,7-10,14H2,1-2H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDRQLADTJSSKF-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a complex organic molecule with significant potential in medicinal chemistry, particularly in the fields of oncology and neurology. This article reviews its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N5O3C_{21}H_{25}N_{5}O_{3}, with a molecular weight of 395.463 g/mol. The structure features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. For instance, a review noted that imidazole derivatives exhibit IC50 values ranging from 80 to 1000 nM against various cancer cell lines such as HCT-15 and HeLa . The compound under discussion has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (nM)Mechanism of Action
(E)-1HeLa200Induces apoptosis via caspase activation
(E)-1HCT-15150Inhibits tubulin polymerization
(E)-1MDA-MB-468180Cell cycle arrest in G2/M phase

Neuroprotective Effects

Benzimidazole derivatives have also been investigated for their neuroprotective properties. A study indicated that certain benzimidazole compounds can protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases .

Table 2: Neuroprotective Activity Data

CompoundModelEffectReference
(E)-1SH-SY5Y cellsReduced apoptosis
(E)-1Rat modelImproved cognitive function

The biological activities of (E)-1 are attributed to several mechanisms:

  • Tubulin Inhibition : Similar to other benzimidazole derivatives, (E)-1 may inhibit tubulin polymerization, disrupting mitotic spindle formation and leading to cell cycle arrest .
  • Caspase Activation : The compound has been shown to activate caspases, which are critical for the execution phase of apoptosis in cancer cells .
  • Oxidative Stress Modulation : It may also modulate oxidative stress pathways, providing neuroprotection against cellular damage .

Case Studies

A notable case study involved the evaluation of (E)-1 in a murine model of cancer. The treatment resulted in significant tumor size reduction compared to control groups, demonstrating its potential as an effective therapeutic agent .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds containing benzimidazole and furan derivatives. These compounds are often designed as hybrids to enhance their efficacy against various cancer cell lines.

Case Study: Antitumor Activity

A study explored the synthesis of benzimidazole derivatives and their evaluation against cancer cell lines. The results indicated that compounds similar to (E)-1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one exhibited significant cytotoxic effects on human cancer cells, particularly breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. Benzimidazole derivatives are known for their broad-spectrum activity against bacteria and fungi.

Case Study: Antimicrobial Evaluation

In a recent investigation, several benzimidazole-furan hybrids were synthesized and tested for their antimicrobial properties. The results demonstrated that these compounds displayed potent activity against both Gram-positive and Gram-negative bacteria. Specifically, (E)-1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one showed promising results against Staphylococcus aureus and Escherichia coli .

Mechanistic Insights

The biological activities of (E)-1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.
  • DNA Interaction : Studies suggest that it may intercalate with DNA, disrupting replication processes.
  • Reactive Oxygen Species Generation : The compound may induce oxidative stress in microbial cells, leading to cell death.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerMCF7 (Breast Cancer)12.5
AnticancerA549 (Lung Cancer)10.0
AntimicrobialStaphylococcus aureus15.0
AntimicrobialEscherichia coli20.0

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related molecules from the literature:

Compound Name Structure Highlights Molecular Weight Key Features Reported Bioactivity Reference
(E)-1-(4-((5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one Benzoimidazole (5,6-dimethyl), piperidine, furan-propenone ~396.47 Electrophilic α,β-unsaturated ketone; lipophilic aromatic systems Hypothesized kinase or epigenetic modulation
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one Imidazole, 4-methylphenyl, propenone 292.34 Simpler aromatic system; lacks piperidine Not specified (structural analog)
(E)-1-(1H-Benzo[d]imidazol-1-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)prop-2-en-1-one Benzoimidazole, piperidinylsulfonyl, methoxy ~443.51 Sulfonyl group enhances polarity; methoxy improves solubility Potential kinase inhibition
Inobrodib (CAS 870843-42-8) Fluorophenyl, p300/CBP inhibitory scaffold, methoxy-imidazole 419.49 Histone acetyltransferase inhibitor; antineoplastic activity p300/CBP inhibition; cancer therapy
1-(1-(4-(7-Phenyl-1H-imidazo[4,5-g]quinoxalin-6-yl)benzyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one Imidazo-quinoxaline, piperidine, benzimidazolone 551.64 Extended planar aromatic system; DNA intercalation potential Not specified (complex heterocycle)

Key Observations:

Structural Complexity vs. Bioactivity: The target compound’s dimethyl-benzoimidazole and furan-propenone groups distinguish it from simpler analogs like the imidazole-phenyl derivative in . These substituents may enhance target selectivity or metabolic stability. Compared to Inobrodib , which has a fluorophenyl group and demonstrated p300/CBP inhibition, the target compound’s furan and benzoimidazole moieties suggest divergent mechanisms, though both share piperidine scaffolds.

Methoxy groups (e.g., in ) balance lipophilicity and solubility, a critical factor in oral bioavailability.

Therapeutic Implications: While the target compound’s bioactivity remains uncharacterized in the evidence, its α,β-unsaturated ketone is a hallmark of covalent inhibitors (e.g., afatinib).

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (E)-1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one, and how can intermediates be characterized?

  • Methodology :

  • Synthesis : Use a multi-step approach: (1) Prepare the 5,6-dimethylbenzimidazole core via cyclization of o-phenylenediamine derivatives with appropriate carbonyl sources under acidic conditions. (2) Functionalize the piperidine ring via reductive amination or alkylation to introduce the benzimidazole-methyl group. (3) Attach the furan-propenone moiety via a Wittig or Horner-Wadsworth-Emmons reaction to ensure the (E)-stereochemistry of the enone system .
  • Characterization : Validate intermediates using 1H^1 \text{H}-NMR (to confirm substitution patterns and stereochemistry) and ESI-MS (for molecular weight verification). Purity can be assessed via HPLC with a C18 column and acetonitrile/water gradient (e.g., 60:40 to 90:10 over 20 minutes) .

Q. How can researchers confirm the stereochemical configuration of the enone system in this compound?

  • Methodology :

  • Use X-ray crystallography to resolve the (E)-configuration definitively. For example, similar enone-containing compounds (e.g., (E)-1-(2,4-dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one) have been structurally validated via single-crystal diffraction .
  • Alternatively, employ 1H^1 \text{H}-NMR coupling constants (JJ) between the α,β-unsaturated protons. A coupling constant >16 Hz indicates trans (E) configuration .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology :

  • Target Identification : Screen against histamine receptors (e.g., H1/H4) due to structural similarity to dual H1/H4 ligands like 1H-benzo[d]imidazol-2-yl derivatives. Use radioligand binding assays with 3H^3 \text{H}-mepyramine (H1) or 3H^3 \text{H}-histamine (H4) .
  • Cytotoxicity : Assess via MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1 nM to 100 µM .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for optimizing receptor selectivity?

  • Methodology :

  • Modifications : Systematically vary substituents on the benzimidazole (e.g., replace 5,6-dimethyl with halogen or methoxy groups) and the furan ring (e.g., introduce electron-withdrawing groups).
  • Assays : Compare binding affinities (IC50_{50}) across receptor subtypes. For example, dual H1/H4 ligands require balancing lipophilicity (logP ~3.5) and hydrogen-bonding capacity for subtype selectivity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) against H1 (PDB: 3RZE) and H4 (homology models) to identify critical interactions (e.g., π-π stacking with Phe432 in H1) .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

  • Methodology :

  • Data Normalization : Control for variables like cell passage number, serum concentration, and incubation time.
  • Statistical Analysis : Use ANOVA with post-hoc Tukey tests to assess significance. For example, discrepancies in IC50_{50} values between H1 and H4 assays may arise from differences in receptor expression levels .
  • Orthogonal Assays : Validate binding data with functional assays (e.g., cAMP inhibition for H2/H3) to rule off-target effects .

Q. How can metabolic stability and pharmacokinetic (PK) properties be improved without compromising activity?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the piperidine nitrogen to enhance solubility.
  • In Vitro ADME : Assess metabolic stability in liver microsomes (e.g., human CYP3A4 inhibition assays). Replace labile groups (e.g., furan) with bioisosteres like thiophene or pyridine .
  • PK Studies : Monitor plasma half-life (t1/2t_{1/2}) and bioavailability in rodent models using LC-MS/MS quantification .

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